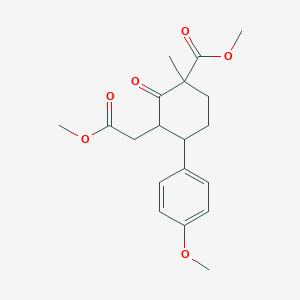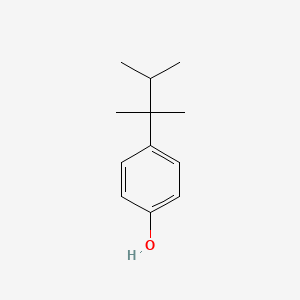
4-(2,3-Dimethylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylbutan-2-yl)phenol is an organic compound belonging to the phenol family It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dimethylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2,3-Dimethylbutan-2-yl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenolic compound . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dimethylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Halogenated and nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethylbutan-2-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,3-Dimethylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic attack, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Similar in structure but with tert-butyl groups instead of the 2,3-dimethylbutan-2-yl group.
4-tert-Butylphenol: Contains a single tert-butyl group at the para position.
Uniqueness
4-(2,3-Dimethylbutan-2-yl)phenol is unique due to the presence of the 2,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties compared to other phenolic compounds
Eigenschaften
CAS-Nummer |
4128-07-8 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-(2,3-dimethylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-9(2)12(3,4)10-5-7-11(13)8-6-10/h5-9,13H,1-4H3 |
InChI-Schlüssel |
FPMWFZBBAILIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
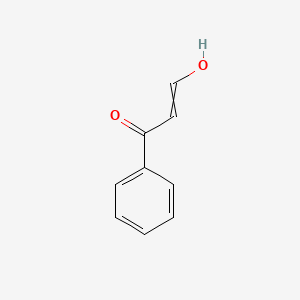
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
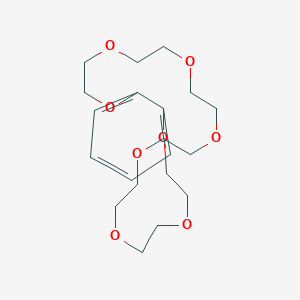
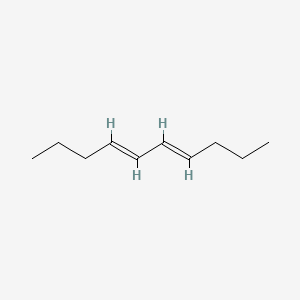
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
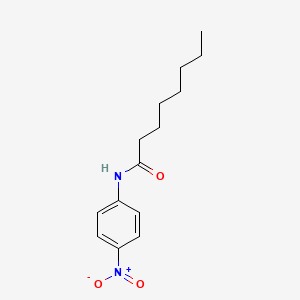

![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
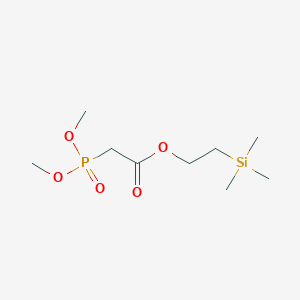

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
